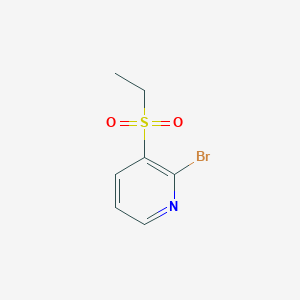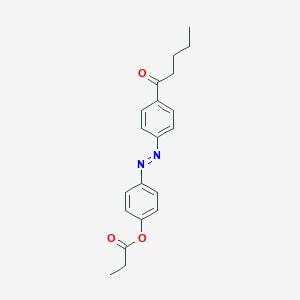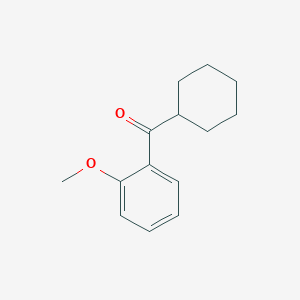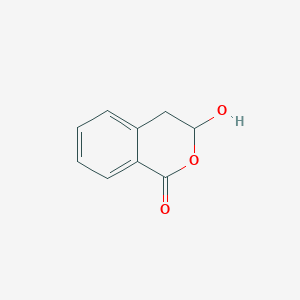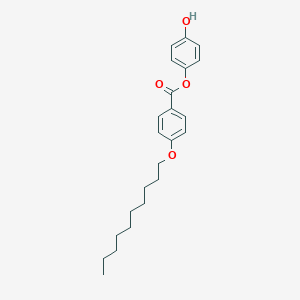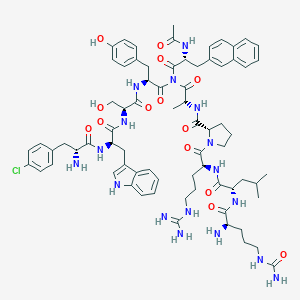
LHRH, N-ac-Nal(1)-4-Cl-phe(2)-trp(3)-cit(6)-alanh2(10)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Luteinizing hormone-releasing hormone (LHRH) is a neuropeptide hormone that plays a crucial role in the regulation of reproductive function. N-ac-Nal(1)-4-Cl-phe(2)-trp(3)-cit(6)-alanh2(10)- (also known as Triptorelin) is a synthetic analog of LHRH that has been widely used in scientific research.
Wirkmechanismus
Triptorelin acts on the hypothalamus to stimulate the release of LH and FSH from the pituitary gland. It does this by binding to LHRH receptors on the surface of the cells in the hypothalamus. This leads to an increase in the production and release of LH and FSH, which in turn stimulates the production of testosterone and estrogen in the testes and ovaries, respectively.
Biochemische Und Physiologische Effekte
Triptorelin has a number of biochemical and physiological effects on the body. It has been shown to increase testosterone and estrogen levels, as well as LH and FSH levels. It also has an inhibitory effect on the production of gonadotropin-releasing hormone (GnRH), which is the hormone that stimulates the release of LH and FSH. This makes it a useful tool for studying the regulation of reproductive function.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using Triptorelin in lab experiments is that it is a synthetic analog of LHRH, which means that it has a high degree of purity and specificity. This makes it easier to control the dose and ensure that the effects are due to the drug and not other factors. However, one of the limitations of using Triptorelin is that it has a short half-life, which means that it needs to be administered frequently to maintain its effects.
Zukünftige Richtungen
There are a number of future directions for research on Triptorelin. One area of interest is the development of new analogs that have a longer half-life and are more potent than Triptorelin. Another area of interest is the use of Triptorelin in combination with other drugs to enhance its effects or reduce its side effects. Finally, there is interest in studying the effects of Triptorelin on other systems in the body, such as the immune system or the nervous system.
Synthesemethoden
Triptorelin is a synthetic analog of LHRH that is synthesized by solid-phase peptide synthesis. The synthesis of Triptorelin involves the coupling of protected amino acids onto a solid support, followed by deprotection and cleavage of the peptide from the solid support. The final product is purified by high-performance liquid chromatography (HPLC).
Wissenschaftliche Forschungsanwendungen
Triptorelin has been widely used in scientific research for its ability to stimulate the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) from the pituitary gland. This makes it a valuable tool for studying the regulation of reproductive function and the effects of hormonal manipulation on the reproductive system. Triptorelin has also been used in cancer research as a treatment for hormone-dependent tumors, such as prostate cancer and breast cancer.
Eigenschaften
CAS-Nummer |
120287-84-5 |
|---|---|
Produktname |
LHRH, N-ac-Nal(1)-4-Cl-phe(2)-trp(3)-cit(6)-alanh2(10)- |
Molekularformel |
C73H94ClN17O14 |
Molekulargewicht |
1469.1 g/mol |
IUPAC-Name |
(2S)-N-[(2R)-1-[[(2R)-2-acetamido-3-naphthalen-2-ylpropanoyl]-[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2R)-2-amino-3-(4-chlorophenyl)propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-hydroxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-1-oxopropan-2-yl]-1-[(2S)-2-[[(2S)-2-[[(2R)-2-amino-5-(carbamoylamino)pentanoyl]amino]-4-methylpentanoyl]amino]-5-carbamimidamidopentanoyl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C73H94ClN17O14/c1-40(2)32-56(86-62(95)52(75)15-9-30-81-73(79)105)64(97)85-55(17-10-29-80-72(77)78)69(102)90-31-11-18-61(90)67(100)83-41(3)68(101)91(70(103)58(84-42(4)93)36-45-19-24-46-12-5-6-13-47(46)33-45)71(104)59(35-44-22-27-50(94)28-23-44)88-66(99)60(39-92)89-65(98)57(37-48-38-82-54-16-8-7-14-51(48)54)87-63(96)53(76)34-43-20-25-49(74)26-21-43/h5-8,12-14,16,19-28,33,38,40-41,52-53,55-61,82,92,94H,9-11,15,17-18,29-32,34-37,39,75-76H2,1-4H3,(H,83,100)(H,84,93)(H,85,97)(H,86,95)(H,87,96)(H,88,99)(H,89,98)(H4,77,78,80)(H3,79,81,105)/t41-,52-,53-,55+,56+,57-,58-,59+,60+,61+/m1/s1 |
InChI-Schlüssel |
CYPOMICIMVMBPV-CRCWCKIHSA-N |
Isomerische SMILES |
C[C@H](C(=O)N(C(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)[C@H](CO)NC(=O)[C@@H](CC2=CNC3=CC=CC=C32)NC(=O)[C@@H](CC4=CC=C(C=C4)Cl)N)C(=O)[C@@H](CC5=CC6=CC=CC=C6C=C5)NC(=O)C)NC(=O)[C@@H]7CCCN7C(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@@H](CCCNC(=O)N)N |
SMILES |
CC(C)CC(C(=O)NC(CCCNC(=N)N)C(=O)N1CCCC1C(=O)NC(C)C(=O)N(C(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CO)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C(CC5=CC=C(C=C5)Cl)N)C(=O)C(CC6=CC7=CC=CC=C7C=C6)NC(=O)C)NC(=O)C(CCCNC(=O)N)N |
Kanonische SMILES |
CC(C)CC(C(=O)NC(CCCNC(=N)N)C(=O)N1CCCC1C(=O)NC(C)C(=O)N(C(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CO)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C(CC5=CC=C(C=C5)Cl)N)C(=O)C(CC6=CC7=CC=CC=C7C=C6)NC(=O)C)NC(=O)C(CCCNC(=O)N)N |
Andere CAS-Nummern |
120287-84-5 |
Synonyme |
GnRH, N-Ac-Nal(1)-4-Cl-Phe(2)-Trp(3)-Cit(6)-AlaNH2(10)- LHRH, N-Ac-Nal(1)-4-Cl-Phe(2)-Trp(3)-Cit(6)-AlaNH2(10)- LHRH, N-acetyl-(2-naphthalenyl)alanyl(1)-4-chlorophenylalanyl(2)-tryptophyl(3)-citrullinyl(6)-alaninamide(10)- N-Ac-1-(2-Nal)-2-(4-Cl-Phe)-3-Trp-6-Cit-10-AlaNH2-LHRH SB 30 SB-30 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



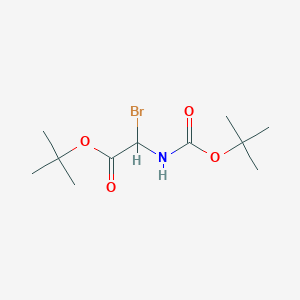
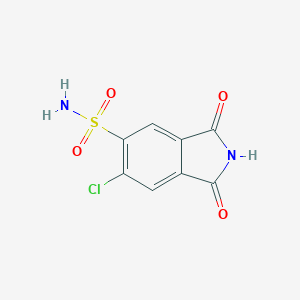

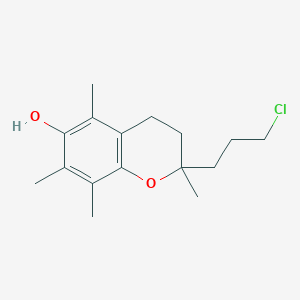
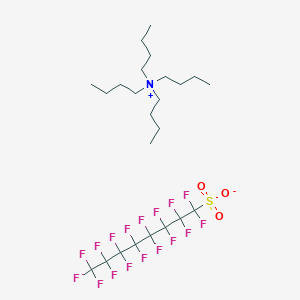
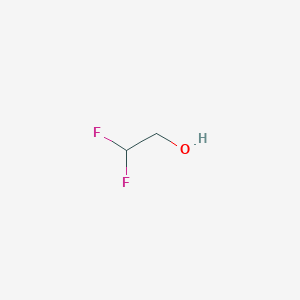
![5-Methylpyrido[3,4-e][1,2,4]triazine](/img/structure/B47520.png)

